Morpholine

Catalog No.
S1521594
CAS No.
138048-80-3
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine

CAS Number

138048-80-3

Product Name

Morpholine

IUPAC Name

morpholine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N

SMILES

C1COCCN1

Solubility

Soluble (NTP, 1992)
11.48 M
Solluble in organic solvents
Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat
In water, 1.00X10+6 mg/L /miscible/
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCCN1

Organic Synthesis:

  • Building Block: Morpholine serves as a valuable building block in the synthesis of diverse organic molecules . This includes the creation of pharmaceuticals like the antibiotic linezolid, the anti-cancer agent gefitinib (Iressa), and the analgesic dextromoramide .
  • Enamine Formation: Its ability to form enamines, reactive intermediates, makes it crucial in various organic reactions. Enamines play a vital role in C-C bond formation, a fundamental step in the synthesis of complex molecules .

Corrosion Control:

  • Steam Systems: Morpholine's ability to neutralize corrosive acids and maintain a stable pH makes it a valuable corrosion inhibitor in steam condensate systems employed in power plants and industrial settings .

Material Science Research:

  • Surface Treatment: Recent research explores the application of morpholine in surface treatment of aged resin composites used in dental restorations. Studies suggest that treating the composite surface with morpholine before bonding enhances the repair strength, even in the presence of saliva contamination .

Other Research Applications:

  • Solvent: Morpholine's solubility and polarity make it a versatile solvent for various research applications in chemistry and biology .
  • Drug Delivery: Researchers are exploring the potential of morpholine-based carriers for drug delivery due to their biocompatibility and ability to modify drug solubility and release .

Morpholine is an organic compound characterized by its six-membered ring structure containing both nitrogen and oxygen atoms, with the chemical formula C4H9NOC_4H_9NO or O(CH2CH2)2NHO(CH_2CH_2)_2NH. It is classified as a heterocyclic compound due to the presence of these heteroatoms. Morpholine appears as a colorless liquid with a distinctive ammonia-like odor and is known for its basicity, forming salts such as morpholinium chloride when reacted with acids. The compound was first synthesized by Ludwig Knorr in the late 19th century, who mistakenly associated it with morphine due to its name .

Typical of secondary amines. Its ether oxygen reduces the electron density on the nitrogen atom, making it less nucleophilic compared to other secondary amines like piperidine. Key reactions include:

  • Formation of Salts: Reacts with inorganic and organic acids to form corresponding salts.
  • Alkylation: Can undergo alkylation reactions to form more complex amines.
  • Reactivity with Carbon Dioxide: Forms carbamates under anhydrous conditions.
  • Nitrosation: Leads to the formation of nitroso derivatives .

Morpholine derivatives exhibit a range of biological activities, making them significant in medicinal chemistry. They are involved in various pharmacological actions, including:

  • Antibiotic Activity: Morpholine is a precursor in synthesizing antibiotics such as linezolid.
  • Anticancer Properties: It is used in the synthesis of gefitinib, an anticancer agent.
  • Analgesic Effects: Morpholine derivatives are also utilized in pain relief medications like dextromoramide .

Morpholine can be synthesized through several methods:

  • Dehydration of Diethanolamine: This method involves heating diethanolamine with concentrated sulfuric acid, leading to the removal of water and formation of morpholine.
  • Hydrogenation of Diethylene Glycol and Ammonia: A more common industrial method where diethylene glycol and ammonia are reacted under high temperature (150–400°C) and pressure (3–40 MPa) in the presence of hydrogen and a catalyst .
  • Reaction of Ether with Dry Ammonia: Bis(2-chloroethyl) ether is reacted with dry ammonia at controlled temperatures to yield morpholine along with ammonium chloride .

Unique FeaturesPiperidineSecondary amineSolvent, chemical synthesisMore nucleophilic than morpholinePyrrolidineSecondary amineDrug synthesisContains only nitrogen; no ether groupTetrahydrofuranEtherSolvent for polar compoundsFully saturated cyclic ether1,4-DiazepaneHeterocyclic aminePharmaceutical intermediatesContains two nitrogen atoms

Morpholine's unique combination of amine and ether functionalities allows it to act as both a base and a solvent, distinguishing it from other similar compounds .

Research indicates that morpholine interacts with various biological systems, impacting pharmacological activity. Studies have shown that morpholine-containing compounds can enhance or inhibit specific biological pathways, making them valuable in drug development. The structure-activity relationship (SAR) of morpholine derivatives has been extensively studied, revealing insights into their effectiveness against different diseases .

Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100°F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23°F.]

Color/Form

Colorless liquid
Mobile liquid
Colorless liquid [Note: A solid below 23 degrees F].

XLogP3

-0.9

Boiling Point

264 °F at 760 mm Hg (NTP, 1992)
128.0 °C
128 °C
129 °C
264°F

Flash Point

100 °F (NTP, 1992)
Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C
35 °C c.c.
98°F (open cup)
(oc) 98°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3 (Air = 1)
Relative vapor density (air = 1): 3.00
3

Density

1 at 68 °F (USCG, 1999)
1.007 at 20 °C/4 °C
Relative density (water = 1): 1.0
1.007

LogP

-0.86 (LogP)
log Kow = -0.86
-0.86

Odor

Characteristic amine
Penetrating
Weak, ammonia- or fish-like odo

Melting Point

23.2 °F (NTP, 1992)
-4.9 °C
-4.8 °C
-4.9°C
-5 °C
23.2°F
23°F

UNII

8B2ZCK305O

Related CAS

10024-89-2 (hydrochloride)
34668-73-0 (phosphate[3:1])
58464-45-2 (hydriodide)
63079-67-4 (unspecified phosphate)
76088-23-8 (sulfite[1:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Therapeutic Uses

Morpholine has antibacterial and antimycotic properties, as has been demonstrated on pathogenic organisms.
Morpholine, like other amines, shows antibacterial and anti-mycotic action. /It was/ demonstrated that 0.5% morpholine inhibits the growth of a variety of pathogenic bacteria on agar plates and in liquid medium. Application of 10% morpholine was shown to cure an experimental mycosis in guinea pigs caused by Trychophyton mentagrophytes var. granulosum. The pH was not specified.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known.
Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.

Vapor Pressure

6.6 mm Hg at 68 °F (NTP, 1992)
10.08 mmHg
10.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.06
6.6 mmHg
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine.
Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).

Other CAS

110-91-8
61791-40-0

Wikipedia

Morpholine

Biological Half Life

After ip admin of 125 mg/kg (14)C-morpholine (50 uCi)/animal, the blood plasma half-lives in the rat, hamster, and guinea pig were 115, 120, and 300 min, respectively.

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Morpholine is prepared by condensation of ethylene oxide with ammonia...
Dehydration of diethanolamine by strong acid at elevated temperature (Former method)
Prepd by dehydrating diethanolamine
Morpholine can be obtained from diethanolamine by cyclization with sulfuric acid or via diethanolamine hydrochloride or from di(2-chloroethyl) ether and ammonia. Industrially more important is the amination of diglycol under hydrogen pressure and over a cobalt or nickel catalyst.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
Morpholine: ACTIVE
All other chemical product and preparation manufacturing
Morpholine, 4-soya alkyl derivs.: ACTIVE
Morpholine is listed by the Cosmetic Ingredient Review as an ingredient used in cosmetics, although there are insufficient data to substantiate safety. Morpholine is listed in Annex II of the EEC Cosmetics Directive. Annex II lists compounds that must not be used in cosmetic formulations. In Germany, the use of morpholine in cosmetic preparations has been forbidden since 1985 and in the EU since 1986.
Because water and morpholine have similar volatilities and the latter is an anticorrosion agent, it is useful in steam cycles, aqueous hydraulic liquids, and similar systems.
An aqueous solution of morpholine (2 M) can be used for removing carbon dioxide, hydrogen sulfide, or hydrogen cyanide from gases.
/Morpholines are/ a group of systemic fungicides active against powdery mildew of cereals, including dodemorph and tridemorph. /Morpholines/

Analytic Laboratory Methods

Method: OSHA PV2123; Procedure: gas chromatography using a flame ionization detector; Analyte: morpholine; Matrix: air; Detection Limit: 45 ppb (160 ug/cu m).
Matrix: air; procedure: adsorption on silica gel, desorption with 0.05 molar sulfuric acid, gas chromatography.
Gas chromatographic determination of morpholine in the presence of isopropanol, toluene, and xylene in the work atmosphere. Morpholine has a sensitivity of 10 ppm.

Clinical Laboratory Methods

Gas chromatographic method for determining morpholine in urine, blood, & biological tissues.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Morpholine must be stored to avoid contact with strong acids, such as nitric acid, and strong oxidizers, such as chlorine dioxide, bromine, nitrates, and permanganates, since violent reactions occur.
Separate from oxidizing materials and acids. Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Morpholine should be protected from atmospheric moisture and carbon dioxide. As morpholine corrodes copper, aluminum, zinc, and galvanized surfaces, the compound should be stored in iron or steel containers, preferably located outdoors, above ground, and surrounded by dykes to contain spills or leaks.
Keep containers closed and store in a cool, dark place.
Unstable if stored in copper or zinc containers.

Interactions

A group of seven female Sprague-Dawley rats /were fed/ 5 g morpholine together with 5 g nitrite/kg diet for 12 weeks. After 39 weeks, all of the animals developed hepato-cellular adenomas, six out of the seven hepatocellular carcinomas, two hemangioendotheliomas of the liver, one a cyst-adenocarcinoma of the liver, and one a renal adenoma. Rats fed morpholine or nitrite alone did not develop tumors.
Pregnant rats /were fed/ on a diet containing various concentrations of morpholine, sodium nitrite, and NMOR (N-nitrosomorpholine) ... Hepatocellular carcinoma and hemangio-sarcomas of the liver and angiosarcoma of the lungs were the most common tumors observed in the rats. The neoplasms induced by nitrite and morpholine were morphologically similar to those induced by NMOR. High concentrations (1000 mg/kg) of morpholine and nitrite together were carcinogenic to rats. When the morpholine concentration was reduced and the nitrite concentration remained high, the incidence of hepatic cell carcinomas decreased with a linear dose-response relationship. When morpholine concentration remained high, with decreasing nitrite concentration, the number of hepatic tumors was sharply reduced. This agrees with the observation in vitro that the nitrosation of morpholine depends on the square of the nitrite concentration.
Groups of 40 male MRC Wistar rats were treated for 2 yr with either 10 g morpholine/kg diet and drinking-water containing 3 g sodium nitrite/L, or with drinking-water containing 0.15 g NMOR/L. In both cases, one group of rats was also given sodium ascorbate (22.7 g/kg diet). The results of treatment with morpholine plus nitrite or with NMOR were similar to those reported /in the feeding experiments/. When ascorbate was present, the liver tumors induced by morpholine plus nitrite had a longer induction period (93 vs 54 weeks) and a slightly lower incidence (49% vs 65%). However, ascorbate did not affect liver tumor induction by preformed NMOR. Of those treated with morpholine, nitrite, and ascorbate, 21/39 animals developed forestomach tumors. In a similar study using Syrian hamsters, a high morpholine, high nitrite diet (1000 mg/kg) induced liver cancer in some animals. In contrast, hamsters fed NMOR in the diet seemed to have greater resistance to tumor induction.
Bis(2,2-dimethyl-4-methanesulfonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (MIDQ-DA) inhibited liver necrosis induced in rats by simultaneous admin of morpholine and sodium nitrite.
For more Interactions (Complete) data for Morpholine (17 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
NOTE: The paper associated with these compounds has been retracted: http://www.nature.com/nchembio/journal/v4/n7/full/nchembio0708-431.html J. Won et al. Small molecule based reversible reprogramming of cellular lifespan. Nature Chemical Biology, doi: 10.1038/nchembio800, published online 11 June 2006; corrected after print 22 December 2006; retracted 17 June 2008. http://www.nature.com/naturechemicalbiology
Collins et al. A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, doi: 10.1038/nchem.1669, published online 9 June 2013 http://www.nature.com/nchem

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